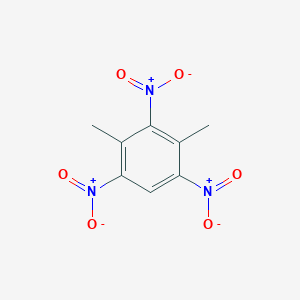
6-Ethyl-1,2,4,5-tetrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1,2,4,5-tetrazin-3-amine, commonly known as ETAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. ETAA is a member of the tetrazine family, which is known for its unique chemical and biological properties. In
Mecanismo De Acción
The mechanism of action of ETAA involves the formation of a cyclic intermediate, which then reacts with DNA to form a covalent bond. This bond leads to the formation of DNA adducts, which can cause DNA damage and ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ETAA are still being studied, but it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ETAA is its high reactivity towards DNA, which makes it a potent anticancer agent. However, its high reactivity also poses a challenge in terms of its stability and storage. ETAA is highly sensitive to moisture and light, and therefore requires careful handling and storage conditions.
Direcciones Futuras
There are several future directions for research on ETAA. One area of interest is the development of more stable derivatives of ETAA that can be used in clinical settings. Another area of interest is the study of ETAA's potential applications in other areas of medicine, such as infectious diseases and neurodegenerative disorders. Additionally, the development of more efficient and cost-effective synthesis methods for ETAA could lead to its wider use in research and clinical settings.
In conclusion, 6-Ethyl-1,2,4,5-tetrazin-3-amine is a promising compound with potential applications in cancer therapy and other areas of medicine. Its unique chemical and biological properties make it a valuable tool for scientific research, and further studies on its mechanism of action and physiological effects could lead to the development of new and innovative treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of ETAA involves the reaction of 6-ethyl-1,2,4,5-tetrazine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields ETAA as a white crystalline solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
ETAA has been extensively studied for its potential applications in cancer therapy. It has been found to be a potent DNA alkylating agent, which means it can bind to DNA and interfere with its replication and transcription processes. This property makes ETAA a promising candidate for cancer treatment, as cancer cells proliferate at a much faster rate than normal cells and are therefore more susceptible to DNA damage.
Propiedades
Número CAS |
79329-75-2 |
|---|---|
Nombre del producto |
6-Ethyl-1,2,4,5-tetrazin-3-amine |
Fórmula molecular |
C4H7N5 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
6-ethyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C4H7N5/c1-2-3-6-8-4(5)9-7-3/h2H2,1H3,(H2,5,8,9) |
Clave InChI |
LUZRMBKTXKSYIZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(N=N1)N |
SMILES canónico |
CCC1=NN=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















